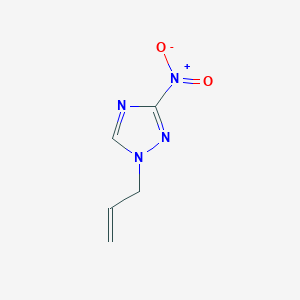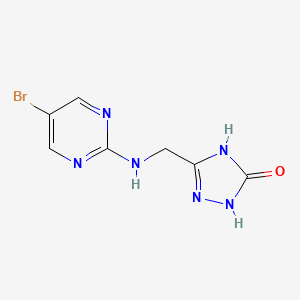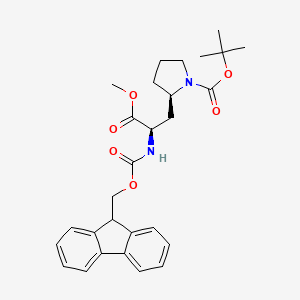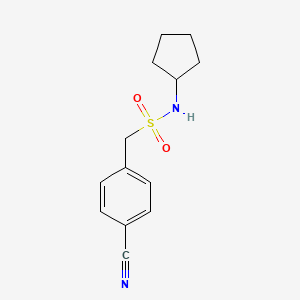![molecular formula C11H13BrFNOZn B14891798 4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-[(4-morpholino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in THF, a common solvent in organic chemistry.
Méthodes De Préparation
The synthesis of 4-fluoro-2-[(4-morpholino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(4-morpholino)methyl]bromobenzene with zinc in the presence of THF. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: Sometimes, a catalyst such as a nickel or palladium complex is used to facilitate the reaction.
Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.
Industrial production methods may involve scaling up this reaction in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
4-Fluoro-2-[(4-morpholino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: This compound is often used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, organic halides, and various solvents like THF or toluene. Major products formed from these reactions depend on the specific reactants and conditions but often include complex organic molecules used in pharmaceuticals and materials science.
Applications De Recherche Scientifique
4-Fluoro-2-[(4-morpholino)methyl]phenylzinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Researchers use this compound to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: This compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which 4-fluoro-2-[(4-morpholino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-fluoro-2-[(4-morpholino)methyl]phenylzinc bromide include:
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: This compound has a similar structure but with the fluorine atom in a different position, leading to different reactivity and applications.
4-Fluoro-2-[(4-piperidino)methyl]phenylzinc bromide: This compound has a piperidine ring instead of a morpholine ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it particularly useful in organic synthesis.
Propriétés
Formule moléculaire |
C11H13BrFNOZn |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
bromozinc(1+);4-[(3-fluorobenzene-6-id-1-yl)methyl]morpholine |
InChI |
InChI=1S/C11H13FNO.BrH.Zn/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13;;/h1,3,8H,4-7,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
NBGKABJAHVSXEC-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1CC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)


![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)






